2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide
Description
2,3-Dichloro-N-(2-methoxy-5-methylphenyl)benzamide is an organic compound belonging to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2nd and 3rd positions of the benzene ring, a methoxy group at the 2nd position, and a methyl group at the 5th position of the phenyl ring
Properties
IUPAC Name |
2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-9-6-7-13(20-2)12(8-9)18-15(19)10-4-3-5-11(16)14(10)17/h3-8H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVPVGINJIAYKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dichlorobenzoic acid and 2-methoxy-5-methylaniline.
Amidation Reaction: The 2,3-dichlorobenzoic acid is first converted to its acid chloride using thionyl chloride (SOCl2) under reflux conditions. The resulting 2,3-dichlorobenzoyl chloride is then reacted with 2-methoxy-5-methylaniline in the presence of a base such as triethylamine (Et3N) to form the desired benzamide.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing chlorine atoms.
Oxidation and Reduction: The methoxy and methyl groups can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be utilized.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzamides can be formed.
Oxidation Products: Oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction of the nitro group (if present) can yield amines.
Scientific Research Applications
2,3-Dichloro-N-(2-methoxy-5-methylphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound can be used as a building block in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methoxy group can enhance its binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting cellular processes.
Comparison with Similar Compounds
- 2,5-Dichloro-N-(2-methoxy-5-methylphenyl)benzamide
- 2,3-Dichloro-N-(2-methoxyphenyl)benzamide
- 2,3-Dichloro-N-(2-methylphenyl)benzamide
Comparison:
- 2,5-Dichloro-N-(2-methoxy-5-methylphenyl)benzamide: Similar structure but with chlorine atoms at different positions, which may affect its reactivity and binding properties.
- 2,3-Dichloro-N-(2-methoxyphenyl)benzamide: Lacks the methyl group, potentially altering its hydrophobic interactions and biological activity.
- 2,3-Dichloro-N-(2-methylphenyl)benzamide: Lacks the methoxy group, which may influence its solubility and electronic properties.
The uniqueness of 2,3-dichloro-N-(2-methoxy-5-methylphenyl)benzamide lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
